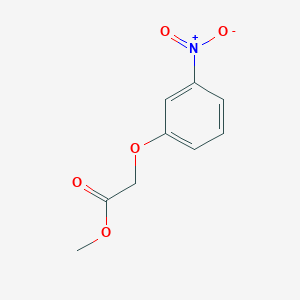

3-Nitrophenoxyacetic acid methyl ester

CAS No.: 81720-19-6

Cat. No.: VC14391240

Molecular Formula: C9H8NO5-

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81720-19-6 |

|---|---|

| Molecular Formula | C9H8NO5- |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | 2-(3-nitrophenoxy)propanoate |

| Standard InChI | InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-6H,1H3,(H,11,12)/p-1 |

| Standard InChI Key | CGGQTUXPABREEK-UHFFFAOYSA-M |

| Canonical SMILES | CC(C(=O)[O-])OC1=CC=CC(=C1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

3-Nitrophenylacetic acid methyl ester features a benzene ring substituted with a nitro group (-NO) at the meta position and an acetylated methyl ester (-CHCOOCH) at the adjacent carbon. The molecular structure is defined by the interplay of electron-withdrawing nitro and ester groups, which influence its reactivity and solubility. The compound’s IUPAC name is methyl 2-(3-nitrophenyl)acetate, and its canonical SMILES representation is .

X-ray crystallographic studies of analogous compounds, such as the para-nitro derivative, reveal monoclinic crystal systems with space group . While specific crystallographic data for the meta isomer is limited, computational modeling using Density Functional Theory (DFT) predicts similar bond lengths and angles, with torsional parameters influenced by steric effects from the nitro group.

Synthesis and Manufacturing

Esterification of 3-Nitrophenylacetic Acid

The primary synthesis route involves the esterification of 3-nitrophenylacetic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (TsOH) catalyzes the reaction, typically conducted under reflux to achieve yields of 75–85% . The reaction mechanism follows Fischer esterification, where the acid’s carboxyl group reacts with methanol to form the ester and water .

Industrial-scale production employs continuous flow reactors to enhance efficiency, with automated systems optimizing temperature and catalyst concentration. Alternative methods include transesterification using methyl acetate and 3-nitrophenylacetyl chloride, though this route is less common due to higher raw material costs.

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: 117–120°C (lit.), consistent with its crystalline powder form .

-

Boiling Point: Estimated at 314°C based on analogous para-nitro derivatives .

-

Solubility: Slightly soluble in chloroform, methanol, and DMSO; moderately soluble in water due to polar nitro and ester groups .

The compound’s of 3.97 (at 25°C) reflects the acidity of the α-hydrogen adjacent to the ester group, enabling deprotonation under basic conditions .

Chemical Reactivity and Derivative Formation

Reduction and Functionalization

The nitro group undergoes catalytic hydrogenation using and palladium catalysts to yield 3-aminophenylacetic acid methyl ester, a precursor for pharmaceuticals:

Hydrolysis under acidic or basic conditions regenerates the parent acid, demonstrating the ester’s role as a protective group:

Nucleophilic Aromatic Substitution

The meta-nitro group’s electron-withdrawing nature facilitates nucleophilic substitution with amines or thiols, though reactivity is lower compared to para-nitro analogs due to steric hindrance.

Applications in Organic Synthesis

3-Nitrophenylacetic acid methyl ester is pivotal in constructing heterocyclic frameworks and active pharmaceutical ingredients (APIs). For example, it serves as a building block in synthesizing chromen-2-one derivatives, which exhibit anticoagulant properties . Recent studies highlight its use in asymmetric catalysis, where lipase-mediated resolutions achieve enantiomeric ratios up to 55:45 for chiral intermediates.

Analytical Characterization

Spectroscopic Techniques

-

NMR: Distinct signals include a singlet for the methyl ester ( 3.7 ppm) and aromatic protons ( 7.5–8.2 ppm).

-

IR Spectroscopy: Peaks at 1720 cm (ester C=O) and 1520 cm (asymmetric NO stretch).

-

Mass Spectrometry: Molecular ion peak at 195.17 ().

Comparison with Isomeric Forms

The meta-nitro isomer exhibits lower symmetry and altered reactivity compared to its para counterpart. For instance, para-nitro derivatives undergo faster nucleophilic substitution due to better resonance stabilization of the transition state.

Industrial and Research Significance

As a cost-effective intermediate, this ester is employed in large-scale API synthesis, including anticoagulants and anti-inflammatory agents. Recent patents highlight its role in photoactive compounds for organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume